Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-
CAS No.: 920527-12-4
Cat. No.: VC16394450
Molecular Formula: C15H17NO3S
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920527-12-4 |
|---|---|
| Molecular Formula | C15H17NO3S |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | N-(3-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H17NO3S/c1-11(2)12-6-8-15(9-7-12)20(18,19)16-13-4-3-5-14(17)10-13/h3-11,16-17H,1-2H3 |
| Standard InChI Key | SPPIHSBBAUAEAI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O |
Introduction
Chemical Properties and Structural Characterization
Molecular Architecture
Benzenesulfonamide, N-(3-hydroxyphenyl)-4-(1-methylethyl)-, exhibits a planar benzene ring sulfonylated at the 1-position, with an N-linked 3-hydroxyphenyl group and a para-isopropyl substituent. The IUPAC name, N-(3-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide, reflects its substituent arrangement (Table 1).
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 920527-12-4 |
| Molecular Formula | C₁₅H₁₇NO₃S |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | N-(3-hydroxyphenyl)-4-propan-2-ylbenzenesulfonamide |
| SMILES | CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O |
| InChIKey | SPPIHSBBAUAEAI-UHFFFAOYSA-N |
The hydroxyl group at the meta position of the phenylamine moiety introduces polarity, while the isopropyl group enhances lipophilicity, influencing solubility and membrane permeability.
Synthesis and Preparation
Challenges in Optimization
-
Steric Hindrance: The bulky isopropyl group may slow sulfonylation, necessitating elevated temperatures.
-
Hydroxyl Group Protection: The phenolic -OH could be acetylated prior to reaction to prevent side reactions .
Applications and Future Research Directions
Pharmaceutical Development
-
Antibacterial Drug Candidates: Structural optimization could improve DHPS binding affinity .
-
CA-Targeted Therapies: Screening against CA isoforms (e.g., CA II, VII, IX) may reveal isoform-specific inhibition .
Computational Modeling
Molecular docking studies using AutoDock Vina could predict binding modes to DHPS (PDB: 1AJ0) or CA II (PDB: 3KS3) .
ADMET Profiling
Predicted properties via SwissADME:
-
LogP: ~3.1 (moderate lipophilicity)
-
Bioavailability Score: 0.55
-
Blood-Brain Barrier Permeation: Likely due to moderate molecular weight.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Sulfonamides
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume